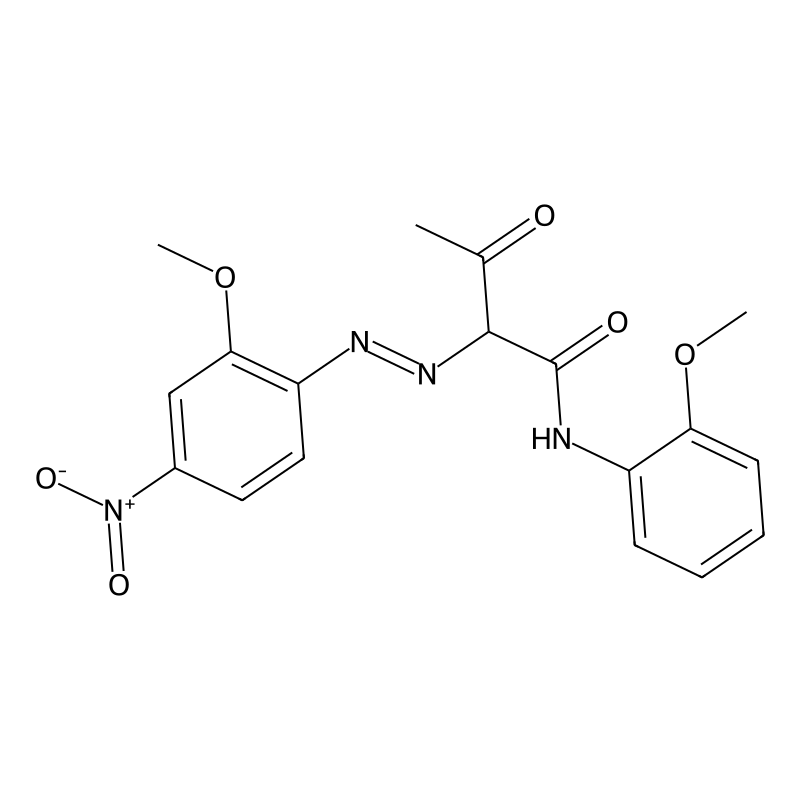C.I. Pigment Yellow 74

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- Material Science Research: Pigment Yellow 74, belonging to the class of monoazo pigments, finds use in various material science studies due to its color strength and dispersion properties. Research on polymers, paints, and coatings may utilize Pigment Yellow 74 to investigate coloring effects, dispersion behavior, and overall material properties [].
For instance, a study published by SY Chemical Co., Ltd. explores the use of Pigment Yellow 74 in air-drying industrial paints. The research highlights its good color strength, dispersion, and ability to increase hiding power without affecting rheology [].
- Biomedical Research: Azo pigments, like Pigment Yellow 74, have been explored in some biomedical research applications. However, due to potential safety concerns, this area requires further investigation. Some studies investigate the interaction of azo pigments with biological systems to understand their potential degradation pathways and impact [].
It's important to note that research on the safety of azo pigments is ongoing. While Pigment Yellow 74 itself might not be the direct focus, studies on the potential toxicity and degradation of azo compounds in general inform its use in scientific research [].
C.I. Pigment Yellow 74 is an organic pigment classified as a mono azo compound, characterized by its bright yellow color with a greenish hue. It has a slightly redder tint compared to C.I. Pigment Yellow 12, making it suitable for applications requiring vibrant yellow shades. The chemical formula for C.I. Pigment Yellow 74 is C18H18N4O6, and it has a molecular weight of approximately 386.36 g/mol. This pigment exhibits good color strength, dispersion properties, and low viscosity, which enhances its utility in various applications including paints, inks, and plastics .
Physical Properties- Color: Bright yellow powder
- Density: 1.33 g/cm³
- Melting Point: 275-293 °C
- Water Solubility: Less than 1 mg/mL at 20 °C
- Oil Absorption: 27-45 g/100g .
- Diazotization: An aromatic amine is converted into a diazonium salt.
- Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo bond, resulting in the final pigment structure.
This method allows for the production of pigments with specific color properties and particle sizes tailored for various applications .
C.I. Pigment Yellow 74 finds extensive use across multiple industries due to its excellent color properties and stability:
- Paints and Coatings: Used in industrial air-drying paints for its high hiding power and lightfastness.
- Printing Inks: Employed in water-based inks due to its good dispersion characteristics.
- Plastics: Utilized in coloring plastics where vibrant hues are required.
- Textiles: Applied in textile printing processes for bright yellow shades .
Interaction studies involving C.I. Pigment Yellow 74 primarily focus on its compatibility with other materials used in formulations such as paints and inks. Its ability to disperse well and maintain stability under various conditions makes it a preferred choice among manufacturers.
Key Findings- Exhibits good compatibility with various binders used in coatings.
- Maintains color stability under UV exposure compared to other yellow pigments .
| Compound Name | Chemical Formula | Color Characteristics | Unique Properties |
|---|---|---|---|
| C.I. Pigment Yellow 12 | C17H16N4O5 | Bright yellow | Higher lightfastness than Pigment Yellow 74 |
| C.I. Pigment Yellow 3 | C15H14N4O5 | Bright yellow | More vivid but less stable under UV light |
| C.I. Pigment Yellow 5GX | C18H18N4O6 | Bright yellow | Higher oil absorption than Pigment Yellow 74 |
| Ponolith Yellow Y | C18H18N4O6 | Similar yellow shade | Different particle size distribution |
Purity
Physical Description
DryPowder; DryPowder, WetSolid; OtherSolid; PelletsLargeCrystals, Liquid; WetSolid
XLogP3
Exact Mass
Appearance
Melting Point
Storage
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 783 of 870 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 87 of 870 companies with hazard statement code(s):;
H315 (97.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Drug Warnings
Use Classification
Plastics -> Pigments agents
Methods of Manufacturing
General Manufacturing Information
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-: ACTIVE
DALAMAR /IS/ TRADEMARK FOR AZO YELLOW PIGMENT. /DALAMAR/
PONOLITH /IS/ TRADEMARK FOR TYPE OF HIGHLY DISPERSED PIGMENTS USED PRIMARILY FOR COLORING & TINTING OF PAPER. /PONOLITH/
HANSA /IS/ TRADEMARK FOR GROUP OF YELLOW TO ORANGE INSOL AZO PIGMENTS BASED ON TOLUIDINE & BETA-NAPHTHOL. HAVE GOOD LIGHTFASTNESS IN DEEP SHADES BUT TEND TO FADE IN PASTELS. NOTABLY POOR RESISTANCE TO BLEEDING; GOOD WEATHER RESISTANCE & ARE RELATIVELY UNAFFECTED BY ACIDS & ALKALIES. /HANSA/








